molecular formula C9H21O4PS2 B104567 2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane CAS No. 56165-57-2

2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane

Cat. No. B104567
CAS RN: 56165-57-2
M. Wt: 288.4 g/mol
InChI Key: KHPIRTIPNKMGNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structures of compounds related to 2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane have been extensively studied, particularly in the context of their conformational preferences and intramolecular interactions. For instance, the X-ray single crystal analysis of isomeric bromo-substituted α-methylsulfonyl-α-diethoxyphosphoryl acetophenones revealed that these compounds prefer synclinal (gauche) conformations for both the phosphonate and sulfonyl groups relative to the carbonyl group. This preference is attributed to an intramolecular network of attractive interactions, which are stable in both the gas phase and solid-state structures. The structural differences among these compounds are primarily due to the torsion angle of the aryl group, which affects the crystal packing through various interactions influenced by the position of the bromine atom .

Synthesis Analysis

The synthesis of compounds containing the diethoxyphosphoryl group can be complex and versatile. For example, (diethoxyphosphoryl)acetonitrile oxide is known to undergo regioselective cycloaddition to olefins, resulting in 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines or -isoxazole. These cycloadducts can be further manipulated to generate phosphorus-stabilized carbanions, which are valuable intermediates for condensation with carbonyl compounds, alkylation, and oxidation processes. These reactions yield 3,5-disubstituted 2-isoxazolines, which are useful synthetic building blocks. Additionally, Raney nickel hydrogenolysis of these cycloadducts can produce β-hydroxy-β′-phosphoryl ketones with various functional groups, which can be transformed into α,β-unsaturated β′-phosphoryl ketones .

Chemical Reactions Analysis

The chemical reactivity of diethoxyphosphoryl-containing compounds is highlighted by their ability to participate in cycloaddition reactions and subsequent transformations. The generation of phosphorus-stabilized carbanions from the cycloadducts is particularly noteworthy, as it opens up pathways for further chemical modifications. These carbanions can be used for a variety of synthetic applications, including condensation, alkylation, and oxidation, leading to the formation of diverse and functionally rich molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane are not directly reported in the provided papers, the studies on related compounds offer insights into the general characteristics of this class of compounds. The presence of diethoxyphosphoryl and sulfonyl groups suggests that these compounds may exhibit significant polarity and potential for hydrogen bonding, which can influence their solubility, boiling points, and reactivity. The intramolecular interactions observed in the crystal structures of similar compounds also suggest that these molecules may have a propensity for forming stable conformations, which could affect their chemical behavior and interaction with other molecules .

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It can include toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves discussing potential areas of future research or applications of the compound .

properties

IUPAC Name

2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPIRTIPNKMGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971544
Record name O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane

CAS RN

56165-57-2
Record name Terbufoxon sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium periodate (11.8 grams, 0.055 mole, 10% excess) in 115 ml. of water, cooled to 0° to 5°C., is added O,O-diethyl S-(tert-butylthio)methyl phosphorothioate (13.6 grams, 0.050 mole) and 5.0 ml. of methanol. The reaction mixture, in an ice bath contained in an insulated bucket, is stirred overnight, during which time the ice melts and the mixture attains room temperature. Fifty ml. of methylene chloride is stirred into the mixture and the solids are filtered and washed with an additional 50 ml. of methylene chloride. The filtrate is separated and the aqueous phase extracted with two 50-ml. portions of methylene chloride. The organic solutions are combined, washed with 25-ml. portions of saturated NaCl, 5% KOH, and saturated NaCl (X2), and then dried (MgSO4). Reduced-pressure evaporation of the solvent from the dried solution gives 13.9 grams (96.5%) of clear, colorless oil which slowly crystallizes, melting point 34.5° to 36.0°C. Attempts to effect recrystallization are not successful. TLC shows the presence of only a trace amount of a contaminant.
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